Product packaging for N-(4-Methoxyphenyl)benzamide(Cat. No.:CAS No. 7472-54-0)

N-(4-Methoxyphenyl)benzamide

Cat. No.: B181161
CAS No.: 7472-54-0
M. Wt: 227.26 g/mol
InChI Key: KEEBHMMBUBEEOV-UHFFFAOYSA-N
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Description

Contextualizing N-(4-Methoxyphenyl)benzamide within the Benzamide (B126) Class of Compounds

To fully appreciate the scientific interest in this compound, it is essential to first understand the foundational role of its parent structure, the benzamide scaffold.

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in both medicinal chemistry and organic synthesis. evitachem.comresearchgate.net These structures are not only useful building blocks for creating more complex molecules but are also integral to numerous biological processes. researchgate.netresearchgate.net Their stability, neutrality, and ability to participate in hydrogen bonding contribute to their prevalence in a wide array of pharmacologically active substances. researchgate.net Benzamides are found in many commercial products, including food preservatives, and are a significant feature in the pharmaceutical industry, with a substantial percentage of active pharmaceutical ingredients containing this scaffold. researchgate.net Their utility extends to the development of polymeric materials as well. researchgate.net

The synthesis of benzamides can be achieved through various chemical reactions, including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net This versatility in synthesis further enhances their importance in chemical research.

The modification of the benzamide structure at the nitrogen atom, creating N-substituted benzamides, opens up a vast chemical space for exploration. mdpi.com This substitution allows for the fine-tuning of the molecule's properties, leading to a diverse range of biological activities. mdpi.comnih.gov Researchers have synthesized and investigated numerous N-substituted benzamide derivatives for their potential therapeutic applications. nih.govnih.gov

These derivatives have shown promise in various fields, including the development of agents for treating cancer, inflammation, and microbial infections. mdpi.comnih.gov For instance, certain N-substituted benzamides have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have demonstrated potential as anti-migration agents in osteosarcoma. nih.govnih.gov The ability to introduce different substituents on the nitrogen atom facilitates detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of these compounds. mdpi.comnih.gov

Evolution of Research on this compound and its Derivatives

Research into this compound and its derivatives has evolved to explore a variety of potential applications. The core structure, this compound, serves as a template for synthesizing new compounds with diverse biological activities. The presence of the 4-methoxyphenyl (B3050149) group is a key feature, influencing the compound's electronic properties, solubility, and interactions with biological targets.

Early research likely focused on the fundamental synthesis and characterization of the parent compound. Over time, scientific inquiry has expanded to create and evaluate a range of derivatives. For example, the addition of other functional groups to the benzamide or the phenyl rings has led to the discovery of compounds with specific biological activities. lookchem.com

Derivatives of this compound have been investigated for their potential as:

Antiproliferative agents: Studies have shown that benzamide derivatives containing methoxy (B1213986) groups can exhibit enhanced activity against cancer cell lines.

Enzyme inhibitors: Modifications, particularly at the para-position, have yielded potent inhibitors of enzymes like ectonucleotidases (h-NTPDases).

Antimicrobial agents: Some derivatives have demonstrated significant activity against various fungal strains.

Insecticidal agents: Novel N,N'-substituted benzamide derivatives have been synthesized and tested for their potential to control insect pests. researchgate.net

Anti-Alzheimer's agents: Researchers have synthesized 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)benzamide and evaluated its potential as an acetylcholinesterase inhibitor. brieflands.com

Dipeptidyl peptidase-IV (DPP-IV) enzyme inhibitors: N-substituted aminobenzamide scaffolds have been explored for their potential in this area. dovepress.com

This evolution highlights a research trajectory moving from foundational chemistry to targeted biological and therapeutic applications.

Current State of Knowledge and Research Gaps

The current body of knowledge on this compound and its derivatives is substantial, with a growing number of studies detailing their synthesis and biological evaluation. The compound itself is well-characterized, with its chemical and physical properties documented in various databases. stenutz.eunih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C14H13NO2 stenutz.eunih.gov
Molecular Weight 227.26 g/mol stenutz.eunih.gov
IUPAC Name This compound nih.gov
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 nih.gov

| InChIKey | KEEBHMMBUBEEOV-UHFFFAOYSA-N | nih.gov |

Despite the progress, several research gaps remain. While numerous derivatives have been synthesized and tested for various biological activities, comprehensive studies that systematically explore the structure-activity relationships across a wide range of biological targets are still needed. For many of the synthesized derivatives, the mechanism of action at a molecular level is not fully understood.

Furthermore, while in vitro studies have shown promising results for many derivatives, more extensive in vivo studies are required to validate their therapeutic potential and to assess their pharmacokinetic and toxicological profiles. For instance, while some toxicity assessments have been conducted on zebrafish embryos for certain derivatives, a broader understanding of the safety profiles of this class of compounds is necessary for further development.

Future research should focus on:

Synthesizing and screening new libraries of this compound derivatives to identify novel lead compounds for various diseases.

Conducting detailed mechanistic studies to elucidate how these compounds interact with their biological targets.

Performing comprehensive preclinical studies to evaluate the efficacy and safety of the most promising derivatives in animal models.

By addressing these research gaps, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B181161 N-(4-Methoxyphenyl)benzamide CAS No. 7472-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBHMMBUBEEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225705
Record name N-(4-Methoxyphenyl)benzoic acid amide
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-54-0
Record name N-(4-Methoxyphenyl)benzoic acid amide
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Record name p-Benzanisidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)benzoic acid amide
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Advanced Synthetic Methodologies and Reaction Pathways for N 4 Methoxyphenyl Benzamide

Strategic Synthesis of the Core N-(4-Methoxyphenyl)benzamide Structure

The foundational approach to synthesizing this compound involves the formation of an amide bond between an amine and a carboxylic acid derivative. This section details the optimization of this key reaction.

Condensation Reactions Utilizing 4-Methoxyaniline and Benzoyl Chloride Derivatives

The most common and direct method for the synthesis of this compound is the condensation reaction between 4-methoxyaniline and benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid.

In a typical procedure, 4-methoxyaniline is treated with benzoyl chloride in a suitable solvent. The reaction can also be carried out by first converting benzoic acid to its more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂), followed by the addition of 4-methoxyaniline. For instance, benzoic acid can be refluxed with excess thionyl chloride in dichloroethane, and the resulting benzoyl chloride is then reacted with 4-methoxyaniline in a solvent like tetrahydrofuran (B95107) (THF) at room temperature.

Exploration of Coupling Agents and Solvent Systems

To facilitate the amide bond formation, particularly when starting from a carboxylic acid and an amine, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

The choice of solvent is also critical for the success of the synthesis. Solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. nih.gov The selection of the solvent system depends on the solubility of the reactants and the reaction conditions. For instance, polar aprotic solvents like DMF or DMSO can be beneficial for enhancing the solubility of the reagents. In some cases, co-solvent systems, such as DCM and DMF, are used to optimize the reaction conditions. nih.gov

The following table summarizes the impact of different coupling agents on the synthesis of benzamides:

Coupling ReagentAdditiveTypical Solvent(s)Key Features
DCCHOBtDCM, THFEffective, but produces a urea (B33335) byproduct that can be difficult to remove. researchgate.net
EDCHOBt, DMAPDCM, DMF, WaterWater-soluble carbodiimide (B86325), simplifying byproduct removal. nih.govresearchgate.net
HATUDIPEADMFHigh efficiency, often used in peptide synthesis.
DMT/NMM/TsO⁻-MeCN/WaterEffective in aqueous media, environmentally friendly. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and stoichiometry of the reactants.

For the condensation of 4-methoxyaniline and benzoyl chloride, the reaction is often carried out at room temperature for a specified period, typically ranging from a few hours to overnight. Post-synthesis purification is crucial to obtain a high-purity product. Common purification techniques include recrystallization and column chromatography using silica (B1680970) gel with an appropriate eluent system, such as ethyl acetate/hexane.

Studies have shown that conventional heating at elevated temperatures, for example at 100°C in toluene (B28343), may result in only trace amounts of the desired product. researchgate.nettandfonline.com This highlights the importance of exploring alternative energy sources and catalysts to drive the reaction efficiently.

Innovative Synthetic Approaches to this compound Derivatives

To overcome the limitations of traditional synthetic methods, researchers have developed innovative approaches that offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.

Microwave-Assisted N-C Cross-Coupling Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been successfully employed to promote N-C cross-coupling reactions. researchgate.netzhangqiaokeyan.com

One notable method involves the use of a copper(I) iodide (CuI) catalyst in an adapted microwave oven. researchgate.net This approach has been shown to significantly improve reaction efficiency, with yields ranging from 41% to 92% depending on the heating time. researchgate.net Another study utilized a palladium-doped clay catalyst under solvent-free microwave conditions to synthesize benzanilides, including this compound, in excellent yields and with high selectivity in a short reaction time. tandfonline.comtandfonline.com The optimized conditions for this reaction were found to be a microwave power of 260 watts for 8 minutes. researchgate.net

The following table presents data from a study on the microwave-assisted synthesis of this compound using a Pd-clay catalyst:

EntryConditionSolventTime (min)Catalyst Amount (mg)Yield (%)
1Stirring at r.t.Toluene12015N.R.
2Stirring at 100°CToluene12015Traces
3Microwave (260W)None8595

N.R. = No Reaction. Data sourced from a study on Pd-clay catalyzed synthesis. researchgate.nettandfonline.com

Utilization of Lewis Acidic Ionic Liquids under Ultrasonic Irradiation

A green and efficient method for the synthesis of benzamides involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth, coupled with ultrasonic irradiation. smolecule.comresearchgate.net This method promotes the direct condensation of carboxylic acids and amines under mild conditions. researchgate.net

The catalyst, diatomite earth@IL/ZrCl₄, is prepared in a two-step procedure and acts as a reusable solid acid catalyst. researchgate.net The reaction is performed by mixing the benzoic acid derivative and the amine with the catalyst in a solvent like anhydrous toluene and subjecting the mixture to ultrasonic irradiation at room temperature for a short period (15–60 minutes). researchgate.net This approach offers several advantages, including the use of a recoverable catalyst, low reaction times, a simple procedure, high yields, and the application of an eco-friendly energy source. smolecule.comresearchgate.net A proposed mechanism suggests that the zirconium center of the catalyst activates the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack of the amine. researchgate.net

One-Pot Reductive Cyclization Strategies for Benzimidazole-Coupled Carboxamides

The synthesis of complex heterocyclic structures, such as benzimidazoles coupled with a carboxamide moiety like that found in derivatives of this compound, has been significantly advanced by one-pot reductive cyclization techniques. scite.aimdpi.com These methods are attractive in synthetic organic chemistry because they reduce the number of synthetic steps, shorten reaction times, and often lead to higher product yields. mdpi.comresearchgate.net

A particularly effective strategy involves the reductive cyclization of an o-nitroarylamine with an aldehyde. scite.ai Sodium dithionite (B78146) (Na₂S₂O₄) has been identified as a highly efficient reductive cyclizing agent for this transformation compared to other reagents. mdpi.comresearchgate.net For instance, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide is achieved through a one-pot reaction. The process begins with the acid-amine coupling of p-Anisidine and 3-propylamino-2-nitro-benzoic acid to form N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide. mdpi.com This intermediate is then heated with 3,4-dimethoxybenzaldehyde (B141060) and sodium dithionite in a dimethyl sulphoxide (DMSO) medium to yield the final benzimidazole-coupled carboxamide product. mdpi.com This approach circumvents the harsh conditions and tedious workup procedures associated with classical synthesis methods. medcraveonline.com

The general applicability of this one-pot method allows for the synthesis of a wide variety of 1,2-disubstituted benzimidazole (B57391) derivatives in good yield and purity, demonstrating its utility in creating complex molecular architectures. researchgate.net

Exploration of Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the functionalization of molecules like this compound. researchgate.net Palladium- and nickel-based catalysts are prominent in forming C-N and C-C bonds, which are crucial for modifying the core structure of the compound.

One key method is the palladium-catalyzed amidation reaction. For example, this compound can be synthesized by coupling phenyl benzoate (B1203000) with 4-methoxyaniline. This reaction is facilitated by a palladium catalyst, such as (η³-1-tBu-indenyl)Pd(SIPr)(Cl), in the presence of a base like cesium carbonate (Cs₂CO₃). yale.edu

For further functionalization, nickel-catalyzed reactions offer powerful tools for C(sp³)–H bond arylation. In a pioneering study, an 8-aminoquinoline (B160924) (8-AQ)-assisted nickel(II)-catalyzed direct arylation of β-C(sp³)–H bonds in aliphatic amides was developed. rsc.org This method uses a nickel(II) precursor, such as Ni(OTf)₂, and an appropriate base to couple the amide with various aryl iodides. rsc.org While this specific example focuses on aliphatic amides, the principles are extendable to functionalizing alkyl side chains that could be appended to a benzamide (B126) scaffold. The catalytic cycle for such a transformation is proposed to involve a Ni(II)/Ni(IV) pathway, initiated by a concerted metalation-deprotonation (CMD) step to form a nickel(II)-cyclometalated intermediate. rsc.org

The table below summarizes representative conditions for metal-catalyzed reactions relevant to benzamide synthesis and functionalization.

Reaction TypeCatalyst SystemSubstratesBaseSolventTemp (°C)YieldRef
Pd-Catalyzed Amidation(η³-1-tBu-indenyl)Pd(SIPr)(Cl)Phenyl benzoate, 4-MethoxyanilineCs₂CO₃THF/H₂O40- yale.edu
Ni-Catalyzed β-C(sp³)–H ArylationNi(OTf)₂ / MesCO₂HAliphatic Amide, Aryl IodideNa₂CO₃DMF140Good-Excellent rsc.org
Ni-Catalyzed β-C(sp³)–H AlkylationNi(acac)₂ / dppbzAliphatic Amide, Alkyl HalideCs₂CO₃Toluene150- rsc.org

Mechanistic Investigations of Amide Bond Formation in this compound Synthesis

Understanding the underlying mechanisms of amide bond formation is critical for optimizing reaction conditions and predicting outcomes. Studies have focused on the electronic effects of substituents and the potential pathways of molecular rearrangement.

Role of Electron-Donating and Electron-Withdrawing Groups on Reaction Outcomes

The electronic nature of substituents on the aryl rings plays a crucial role in directing reaction pathways, particularly in the synthesis of benzamides from benzoylthiourea (B1224501) precursors. Research shows that the decomposition of N-substituted-N'-benzoylthioureas, using a catalyst like iodine-alumina under solvent-free conditions, can yield either benzamides or thiobenzamides. rsc.orgrsc.orgresearchgate.net

The outcome is highly dependent on the electronic properties of the substituent at the para-position of the N-aryl group. rsc.orgrsc.orgresearchgate.net

Electron-Donating Groups (EDGs): When an electron-donating group, such as a methoxy (B1213986) group (-OCH₃) as in the precursor to this compound, is present, the formation of the benzamide product is favored. rsc.orgrsc.orgresearchgate.net The methoxy group increases the electron density on the aryl ring, influencing the reaction pathway.

Electron-Withdrawing Groups (EWGs): Conversely, when an electron-withdrawing group, such as a chlorine (-Cl) or nitro (-NO₂) group, is at the para-position, the formation of the thiobenzamide (B147508) product is the favored outcome. rsc.orgrsc.org

This dichotomy highlights a key electronic control element in the synthesis. The table below illustrates this selective formation based on substituent effects.

Substituent on N-Aryl GroupElectronic EffectFavored ProductRef
-OCH₃ (Methoxy)DonatingBenzamide rsc.orgrsc.org
-CH₃ (Methyl)DonatingBenzamide rsc.orgrsc.org
-Cl (Chlorine)WithdrawingThiobenzamide rsc.orgrsc.org
-NO₂ (Nitro)WithdrawingThiobenzamide rsc.orgrsc.org

Postulated Migration Mechanisms in Benzamide and Thiobenzamide Formation

Based on the observed product distributions, distinct migration mechanisms have been postulated for the formation of benzamides and thiobenzamides from benzoylthiourea precursors. rsc.orgrsc.org Density Functional Theory (DFT) calculations have been employed to study the energetics of these pathways. researchgate.net

The proposed mechanism suggests that the reaction proceeds through a carbodiimide intermediate. researchgate.net The subsequent step determines the final product:

Benzamide Formation: The formation of the benzamide product, such as this compound, is postulated to occur via the migration of the aryl group (the 4-methoxyphenyl (B3050149) group in this case). rsc.orgrsc.orgresearchgate.net

Thiobenzamide Formation: The formation of the thiobenzamide product is thought to be the result of the migration of the phenyl group (from the benzoyl moiety). rsc.orgrsc.orgresearchgate.net

DFT calculations indicate that the formation of the benzamide product is the thermodynamically favored reaction, as it involves a lower energy state. rsc.orgresearchgate.net This theoretical finding aligns with the experimental observation that electron-donating groups promote benzamide formation. researchgate.net

Considerations for Industrial Scale Production and Sustainability

Transitioning the synthesis of this compound from laboratory to industrial scale requires careful consideration of economic viability, safety, and environmental sustainability. ua.es Modern industrial chemistry prioritizes green and sustainable practices to minimize environmental impact.

A key aspect of sustainability is the choice of solvent. The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG), has been explored as a sustainable medium for amide synthesis. ua.es These solvents are often biodegradable, have low toxicity, and can be recycled, addressing both economic and environmental concerns. ua.es

Furthermore, a comprehensive Life Cycle Assessment (LCA) has been conducted for the synthesis of this compound, comparing a non-amidation route with newer, more sustainable methods. researchgate.net This analysis revealed that saccharin-based processes can significantly reduce carbon footprints and environmental impacts. researchgate.net The potential for recycling key reagents like saccharin (B28170) and utilizing renewable energy sources further enhances the sustainability of the process. researchgate.net

For large-scale production, process optimization is critical. This includes:

Catalyst Recovery: Using heterogeneous catalysts or developing methods for recycling homogeneous catalysts to reduce costs and waste.

Continuous Flow Reactors: Employing continuous flow systems can improve heat transfer, enhance mixing, and reduce reaction times, leading to higher efficiency and safety compared to batch processing.

Atom Economy: Developing synthetic routes that are highly atom-efficient, meaning most of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net

Purification: Utilizing greener purification techniques like Supercritical Fluid Chromatography (SFC) can reduce the consumption of organic solvents and decrease waste generation compared to traditional High-Performance Liquid Chromatography (HPLC). acs.org

The table below contrasts traditional and sustainable approaches for chemical synthesis applicable to industrial production.

Process AspectTraditional ApproachSustainable/Industrial ApproachRef
Solvent Dichloromethane (DCM), TolueneDeep Eutectic Solvents (DES), Aqueous Media, Recycled Solvents ua.esresearchgate.net
Process Type Batch ProcessingContinuous Flow Reactors
Catalyst Stoichiometric ReagentsRecyclable Catalysts (e.g., Pd/C)
Purification Standard HPLCSupercritical Fluid Chromatography (SFC), Crystallization acs.org
Overall Strategy Focus on YieldLife Cycle Assessment, Atom Economy, Waste Reduction researchgate.net

Spectroscopic and Crystallographic Characterization of N 4 Methoxyphenyl Benzamide and Its Congeners

Advanced Spectroscopic Techniques for Structural Elucidation

The characterization of N-(4-Methoxyphenyl)benzamide is robustly supported by a suite of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

In ¹H NMR spectra, the chemical shifts are characteristic of the compound's distinct proton environments. rsc.org For instance, a singlet corresponding to the methoxy (B1213986) (-OCH₃) group protons typically appears around 3.77-3.83 ppm. beilstein-journals.orgsemanticscholar.org The aromatic protons of the 4-methoxyphenyl (B3050149) group present as doublets, while the protons of the benzoyl group also appear in the aromatic region, generally between 7.4-7.9 ppm. rsc.orgsemanticscholar.org A broad singlet for the amide (N-H) proton is also a key identifying feature, often observed downfield. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The spectrum for this compound shows a characteristic signal for the carbonyl carbon of the amide group around 165.6 ppm. semanticscholar.org The carbon of the methoxy group is typically found near 55.9 ppm. semanticscholar.org The remaining aromatic carbons resonate within the expected range of approximately 114 to 159 ppm, with their specific shifts influenced by their position relative to the amide and methoxy substituents. semanticscholar.org

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Amide (C=O)-165.6
Methoxy (-OCH₃)3.7755.9
Amide (N-H)7.73 (s, 1H)-
Benzoyl Aromatic7.82 (d, 2H), 7.47 (m, 3H)135.0, 131.5, 128.6, 127.4
Methoxyphenyl Aromatic7.47 (d, 2H), 6.87 (m, 2H)158.6, 131.5, 122.5, 121.9, 114.3

Data compiled from multiple sources. semanticscholar.org

To further validate the assigned structures, theoretical calculations of NMR chemical shifts are often performed using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Studies on related benzamide (B126) structures show a strong correlation between the experimentally observed chemical shifts and those predicted by theoretical models. researchgate.netresearchgate.net This computational approach is crucial for confirming assignments, especially in complex molecules, and for understanding how electronic effects within the molecule influence the magnetic shielding of each nucleus. researchgate.nettandfonline.com The optimized molecular geometry from DFT calculations serves as the basis for these predictions, and a good agreement between experimental and theoretical values provides high confidence in the structural assignment. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational frequencies include:

N-H Stretch: A prominent band typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I): A strong, sharp absorption band is observed around 1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the amide group.

C-O-C Stretch: The asymmetric stretching of the C-O-C ether linkage in the methoxy group gives rise to a strong band, typically near 1250 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands corresponding to aromatic C-H stretching are seen above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands (cm⁻¹) for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch~3300
C=O Stretch (Amide I)~1650
C-O-C Asymmetric Stretch~1250

Data compiled from literature on related compounds.

Similar to NMR analysis, theoretical calculations using DFT are employed to predict the vibrational frequencies of this compound and its congeners. researchgate.netmdpi.com These calculations provide a theoretical spectrum that can be compared with the experimental FT-IR data. tandfonline.com The computed vibrational modes, when correlated with the experimental bands, allow for a more precise and detailed assignment of each absorption peak. mdpi.com This combined experimental and theoretical approach helps to resolve ambiguities and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its identity. In electron ionization mass spectrometry (EIMS), the molecule is ionized to produce a molecular ion (M⁺·).

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 227, corresponding to its molecular weight. semanticscholar.org The fragmentation pattern provides structural clues. Key fragments observed in the mass spectrum include:

m/z 105: This intense peak corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the amide bond. semanticscholar.org

m/z 77: This fragment represents the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group from the benzoyl cation. semanticscholar.org

m/z 123: This peak can be attributed to the [H₂N-C₆H₄-OCH₃]⁺ fragment or related structures.

Table 3: Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion
227[M]⁺· (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Data sourced from EIMS analysis. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. researchgate.net The conjugated system, which includes both phenyl rings and the amide linkage, influences the position and intensity of these absorption maxima (λ_max). researchgate.net

Theoretical studies, often employing Time-Dependent DFT (TD-DFT), can calculate the electronic absorption spectra and help assign the observed transitions to specific molecular orbitals. researchgate.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies, providing insights into the chemical reactivity and electronic properties of the molecule. researchgate.net For related benzamide structures, absorption maxima are typically observed in the 260-310 nm range, corresponding to these π → π* and n → π* transitions. smolecule.combiointerfaceresearch.com

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis reveals details regarding the crystal system, space group, molecular conformation, and the various intermolecular forces that dictate the packing of molecules in the solid state.

The crystal structure of this compound (MOP) has been determined through single-crystal X-ray analysis. dntb.gov.uaminsky.ai The compound crystallizes in the monoclinic system with the space group P2₁/n. This determination is fundamental to understanding the symmetry and repeating unit cell of the crystal lattice.

Congeners of this compound exhibit a variety of crystal systems and space groups, influenced by the nature and position of substituents on the aromatic rings. For instance, the fluorinated analogue, 2-Fluoro-N-(4-methoxyphenyl)benzamide, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net In contrast, chloro- and bromo-substituted derivatives, such as 2-Chloro-N-(4-methoxyphenyl)benzamide and 3-Bromo-N-(4-methoxyphenyl)benzamide, adopt the monoclinic system. nih.govjst.go.jp A triclinic crystal system has also been observed for related compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide and 4-Chloro-N-(2-methoxyphenyl)benzamide. sinop.edu.triucr.org

The molecular conformation of this compound and its derivatives is characterized by the relative orientations of the two aromatic rings and the central amide (-CONH-) linker. The amide group itself tends to be planar or nearly planar. jst.go.jp However, the molecule as a whole is not planar, with the aromatic rings being twisted out of the plane of the amide bridge.

The degree of this twisting is quantified by the dihedral angles between the planes of the rings and the amide group. In 2-Bromo-N-(4-methoxyphenyl)benzamide, the dihedral angles between the central amide segment and the aromatic rings are 45.16(4)° and 34.97(4)°. jst.go.jp For the 3-bromo isomer, these angles are 31.09(10)° and 37.90(10)°. jst.go.jp In the case of 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at 27.06(7)° and 23.86(7)°, respectively, to the amide portion. researchgate.net The dihedral angle between the two aromatic rings themselves is also a key conformational feature. For instance, in 2-Chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 79.20(3)°. nih.gov In contrast, the two rings in 2-Fluoro-N-(4-methoxyphenyl)benzamide are almost coplanar, with a dihedral angle of just 3.46(9)°. researchgate.net

The stability of the crystal lattice is maintained by a network of non-covalent interactions, including strong hydrogen bonds and weaker contacts, which organize the molecules into a specific three-dimensional architecture.

A predominant intermolecular interaction in the crystal structures of this compound and its congeners is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor). researchgate.net This N-H…O interaction is a robust and directional force that often links molecules into well-defined motifs. mdpi.com In many benzamide derivatives, these interactions lead to the formation of one-dimensional C(4) chains. nih.govevitachem.com For example, in the crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, intermolecular N-H…O hydrogen bonds form C(4) chains that stack the molecules into columns. nih.gov Similarly, in 2-Fluoro-N-(4-methoxyphenyl)benzamide, these hydrogen bonds link molecules into rows. researchgate.netdoaj.org In other structures, these interactions can form centrosymmetric dimers. iucr.org

In addition to the strong N-H…O bonds, weaker C-H…O hydrogen bonds play a significant role in stabilizing the crystal packing. jst.go.jp These interactions involve hydrogen atoms from the aromatic rings or the methoxy group acting as donors and the carbonyl or methoxy oxygen atoms acting as acceptors. For instance, in 2-Chloro-N-(4-methoxyphenyl)benzamide, a C-H…O interaction involving an ortho hydrogen atom of the methoxybenzene ring strengthens the primary N-H…O chain by generating an R¹₂(6) ring motif. nih.gov

In fluorinated congeners, C-H…F interactions can also be observed. The crystal structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide is further stabilized by weak C-H…O and C-H…F interactions, which help to link the primary hydrogen-bonded chains into corrugated sheets. researchgate.netevitachem.com

Investigation of Intermolecular Interactions within the Crystal Lattice

Halogen Bonding and its Role in Crystal Growth

Halogen bonding has emerged as a critical non-covalent interaction in the field of crystal engineering, often competing with and acting in concert with hydrogen bonds to direct the supramolecular assembly of molecules. jst.go.jp In the context of this compound congeners, the introduction of a halogen atom onto one of the phenyl rings provides a powerful tool for modulating crystal packing.

A structural study of halogenated methoxyphenylbenzamide isomers, specifically 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide, highlights the pivotal role of the halogen atom's position. jst.go.jp In 2-bromo-N-(4-methoxyphenyl)benzamide (Ph2Br), the proximity of the bromine atom to the carbonyl oxygen of the amide group creates specific electrostatic conditions, including σ and π-holes on the bromine. researchgate.net This facilitates the formation of Br···Br halogen bonds, which link molecules into a distinctive isosceles triangle arrangement with Br···Br distances of 3.5403(4) Å. jst.go.jpresearchgate.net The presence of the carbonyl group, an excellent acceptor for both hydrogen and halogen bonds, leads to a competition between these interactions, which ultimately governs the crystal growth. jst.go.jpresearchgate.net

In contrast, for the 3-bromo isomer (Ph3Br), Br···Br halogen bonds are not observed. Instead, the crystal packing is dominated by N–H···O and C–H···O hydrogen bonds, which form chains of molecules that constitute the structural backbone. jst.go.jp The study of various halogen-substituted benzanilides (F, Cl, Br, I) further shows that heavier, more polarizable halogens like Br and I tend to form directional Type II halogen···halogen contacts, whereas fluorine prefers Type I contacts. acs.org

The crystal structure of 2-chloro-N-(4-methoxyphenyl)benzamide provides another example where traditional hydrogen bonding dictates the primary structure. nih.gov In this case, intermolecular N1—H1···O1 hydrogen bonds form C(4) chains, which are further stabilized by C13—H13···O1 interactions. nih.gov These chains then stack to form columns, which are linked into a three-dimensional network by other weak contacts. nih.gov This illustrates that while halogen bonding can be a key structure-directing element, its influence is part of a complex interplay with other non-covalent forces. acs.org

Table 1: Selected Crystallographic Data for Halogenated this compound Congeners

CompoundKey InteractionBond/Contact Distance (Å)Supramolecular MotifReference
2-bromo-N-(4-methoxyphenyl)benzamideBr···Br Halogen Bond3.5403(4)Isosceles triangles along nih.gov researchgate.net, jst.go.jp
2-chloro-N-(4-methoxyphenyl)benzamideN1—H1···O1 Hydrogen Bond2.8706(15)C(4) chains forming columns nih.gov
2-fluoro-N-(4-methoxyphenyl)benzamideN—H···O Hydrogen BondNot specifiedRows along the a-axis researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot, which summarizes the contribution of different contact types.

A similar analysis performed on N-(4-methoxyphenyl)picolinamide, a structural analog, also highlights the dominance of van der Waals forces. nih.gov In this crystal structure, H···H interactions are the most abundant, accounting for 47% of the total intermolecular contacts. nih.gov C···H interactions contribute 22%, signifying the presence of weak dispersive forces or C—H···π interactions that help stabilize the crystal. nih.gov

For halogen-containing congeners, Hirshfeld analysis can quantify the contribution of halogen-specific contacts. In 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, N–H···O and O–H···O hydrogen bonds are dominant, contributing 26.9% to the surface area. Van der Waals interactions involving C–H···C and C···C contacts are also significant, while F···H contacts contribute minimally, suggesting that fluorine-specific interactions are less critical in this particular packing arrangement. The analysis of brominated isomers also utilized Hirshfeld surfaces to study the intermolecular contacts in the crystal. researchgate.net

Table 2: Hirshfeld Surface Analysis Data for this compound and its Congeners

CompoundInteraction TypeContribution to Hirshfeld Surface (%)Reference
N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamideH···O/O···H30.5 nih.gov, iucr.org
H···H29.0 nih.gov, iucr.org
H···C/C···H28.2 nih.gov, iucr.org
N-(4-methoxyphenyl)picolinamideH···H47.0 nih.gov
C···H22.0 nih.gov
4-(aminomethyl)-N-(4-fluorophenyl)benzamideH-Bonding (N–H···O, O–H···O)26.9
C–H···C13.8
C···C7.1

Computational Chemistry and Theoretical Investigations of N 4 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. By calculating the electron density, DFT can determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties with a favorable balance of accuracy and computational cost.

A critical validation of computational methods is the comparison of predicted structures with those determined experimentally, typically through single-crystal X-ray diffraction. For N-(4-Methoxyphenyl)benzamide, such comparisons reveal a high degree of correlation, while also highlighting the subtle influence of crystal packing forces.

The crystal structure of this compound has been determined to be in the monoclinic space group P2₁/c. nih.gov The molecule is composed of three main planar regions: a phenyl ring, a central amide plane, and a para-substituted methoxyphenyl ring. nih.gov DFT calculations performed on an isolated molecule in the gas phase predict a geometry that is very close to the experimentally observed conformation in the solid state. nih.gov

One of the key parameters for describing the conformation is the dihedral angle (tilt angle) between the two aromatic rings. DFT calculations predict this angle to be 66.8°, which is in excellent agreement with the angle of 67.4° observed in the crystal structure. nih.gov This indicates that the intrinsic conformational preference of the molecule is largely maintained in the crystalline phase. However, DFT calculations also show that the conformation found in the crystal is slightly higher in energy—by approximately 2.5 kJ mol⁻¹—than the fully optimized gas-phase structure. nih.gov This small energy difference is attributed to the influence of intermolecular interactions, such as N—H⋯O hydrogen bonding and π-stacking, which stabilize the crystal lattice and can induce minor deviations from the lowest-energy gas-phase conformation. nih.gov

Table 1: Comparison of Experimental and DFT-Predicted Geometries for this compound
ParameterExperimental (X-ray Crystal Structure)Theoretical (DFT Calculation)Reference
Crystal SystemMonoclinicN/A (Gas Phase) nih.gov
Space GroupP2₁/cN/A (Gas Phase) nih.gov
Dihedral Angle (Phenyl vs. Methoxyphenyl rings)67.4°66.8° nih.gov
Relative Energy+2.5 kJ mol⁻¹ (relative to DFT minimum)0 kJ mol⁻¹ (energy minimum) nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uq.edu.au The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. uq.edu.au The analysis of these orbitals provides insight into charge transfer interactions within the molecule, which are crucial for understanding its electronic and optical properties. uq.edu.au While specific DFT calculations detailing the HOMO-LUMO energies for this compound are not prominently available in the surveyed literature, the general principles of FMO analysis are widely applied to benzamide (B126) derivatives to understand their bioactivity and electronic behavior. dntb.gov.ua

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
Orbital/ConceptDescriptionImplication for Chemical Properties
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor.Region of the molecule susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor.Region of the molecule susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO.A large gap implies high stability and low reactivity. A small gap implies high reactivity and polarizability.

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The key parameter describing second-order NLO activity is the first hyperpolarizability (β).

DFT calculations are a reliable method for predicting the NLO properties of organic molecules. These calculations typically involve computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors. For a molecule to exhibit a strong NLO response, it often possesses a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer upon electronic excitation. While specific NLO calculations for this compound have not been detailed in the available literature, related benzamide and anilide structures are frequently investigated as potential NLO materials. The methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, and the benzoyl moiety can act as part of the conjugated system, suggesting that this compound could possess NLO activity. Theoretical studies on similar molecules often compare the calculated hyperpolarizability to that of a standard reference material like urea (B33335) to gauge its potential.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of molecules.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments (e.g., in solution) and identify the most stable or populated conformations. This is particularly valuable for understanding how the molecule might adapt its shape upon binding to a biological target. For instance, MD simulations have been used to investigate the transition between different crystalline polymorphs of a closely related isomer, N-(3-hydroxyphenyl)-3-methoxybenzamide, providing insight into the dynamics of conformational changes at room temperature. researchgate.net

In the context of drug design, MD simulations are essential for assessing the stability of a ligand-protein complex predicted by molecular docking. After docking this compound into a target protein's binding site, an MD simulation can be run to verify that the ligand remains stably bound and to analyze the dynamics of the key intermolecular interactions (like hydrogen bonds) over the simulation period.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding affinity and interaction patterns of potential inhibitors.

The Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase is a crucial enzyme in cell signaling, and its aberrant form, BCR-ABL1, is the primary driver of chronic myeloid leukemia (CML). As such, ABL1 kinase is a major target for cancer therapy. Molecular docking studies are frequently employed to design and evaluate new ABL1 inhibitors.

Elucidation of Binding Mechanisms and Key Interacting Residues

Computational studies, particularly molecular docking and crystal structure analysis, have provided insights into the potential binding mechanisms and key intermolecular interactions of this compound and its analogs. While specific molecular docking studies detailing the binding of this compound to a particular biological target are not extensively available in the reviewed literature, analysis of its crystal structure and docking studies of closely related benzamide derivatives can elucidate its interaction patterns.

A study on the crystal structure of this compound revealed important intermolecular interactions that stabilize the crystal lattice. These interactions are indicative of the types of non-covalent bonds the molecule can form within a protein binding pocket. In the crystalline state, molecules of this compound are linked into chains through N—H···O hydrogen bonds. Additionally, C—H···π interactions play a significant role in the stabilization of the molecular packing. The methoxybenzene group in the molecule is nearly planar. Such intermolecular forces, particularly hydrogen bonding and π-stacking, are crucial in the binding of ligands to biological macromolecules.

While direct binding data for this compound is limited, molecular docking studies of other benzamide derivatives offer valuable insights into their binding mechanisms. For instance, various N-substituted benzamides have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the context of Alzheimer's disease. mdpi.com These studies show that the benzamide core can act as a scaffold for positioning substituents to interact with key residues in the active sites of these enzymes. mdpi.com

In a study of N,N′-(1,4-phenylene)bis(3-methoxybenzamide), a related compound, molecular dynamics simulations indicated that the ligands had a stabilizing effect on AChE, reducing the flexibility of the enzyme. mdpi.com The dominant interactions observed were with tyrosine residues, specifically TYR-337 and TYR-124, and hydrogen bonds were detected with HIS-447 and SER-203. mdpi.com This suggests that the methoxy-substituted phenyl ring, a feature shared with this compound, can participate in crucial interactions within a binding site.

The table below summarizes the types of interactions observed in the crystal structure of this compound and in molecular docking studies of related benzamide compounds.

Compound Interaction Type Interacting Partner(s) Significance
This compound (Crystal Structure)N—H···O Hydrogen BondAmide group of neighboring moleculePrimary interaction forming molecular chains
This compound (Crystal Structure)C—H···π InteractionPhenyl rings of neighboring moleculesStabilization of crystal packing
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (Docking with AChE)Pi-Pi StackingTYR-337, TYR-124Stabilization of the ligand in the active site
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (Docking with AChE)Hydrogen BondHIS-447, SER-203Specificity and anchoring of the ligand

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Drug-Likeness Predictions

In silico ADME and drug-likeness predictions are essential computational tools in the early stages of drug discovery to assess the potential of a compound to become a viable drug. These predictions are often based on established guidelines such as Lipinski's Rule of Five.

Physicochemical Properties and Drug-Likeness of this compound

The fundamental physicochemical properties of this compound have been computed and are available through databases like PubChem. These properties are crucial for predicting its ADME profile.

Property Value Reference
Molecular FormulaC14H13NO2 nih.gov
Molecular Weight227.26 g/mol nih.gov
XLogP32.6 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov

Based on these properties, this compound adheres to Lipinski's Rule of Five, which predicts good oral bioavailability. The rules state that an orally active drug should generally have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5. This compound meets all these criteria, suggesting it has favorable drug-like properties.

ADME Predictions from a Closely Related Analog

The table below presents the predicted ADME-related properties for N-(4-methoxyphenyl)pentanamide, which can serve as an estimate for the properties of this compound due to their structural similarity.

ADME Parameter Predicted Value for N-(4-methoxyphenyl)pentanamide Implication
Gastrointestinal AbsorptionHighGood potential for oral administration
Blood-Brain Barrier PermeationYesPotential for CNS activity
P-glycoprotein SubstrateNoLess prone to efflux-mediated resistance
CYP1A2 inhibitorNoLow potential for drug-drug interactions via CYP1A2
CYP2C19 inhibitorNoLow potential for drug-drug interactions via CYP2C19
CYP2C9 inhibitorYesPotential for drug-drug interactions via CYP2C9
CYP2D6 inhibitorNoLow potential for drug-drug interactions via CYP2D6
CYP3A4 inhibitorNoLow potential for drug-drug interactions via CYP3A4
Lipinski Violations0Excellent drug-likeness

These predictions for a close analog suggest that this compound is likely to possess a favorable ADME profile and good drug-likeness, making it a promising scaffold for further investigation in drug discovery.

Topology Exploration (AIM, ELF, LOL, RDG) for Chemical Bonding Analysis

The topological analysis of electron density, through methods such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule.

As of the current literature review, a specific and detailed topological analysis using AIM, ELF, LOL, and RDG for this compound has not been reported. However, the principles of these methods can be applied to understand the expected electronic structure and bonding characteristics of this compound.

Atoms in Molecules (AIM) analysis would allow for the characterization of the bonds within this compound. It is expected that the covalent bonds, such as C-C, C-H, C-N, C=O, and C-O, would exhibit bond critical points (BCPs) with specific values of electron density (ρ) and its Laplacian (∇²ρ) that are characteristic of shared interactions. Furthermore, AIM can identify and characterize weaker non-covalent interactions, such as the intramolecular hydrogen bonds that might exist and the intermolecular interactions observed in the crystal structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools for visualizing and quantifying the localization of electrons. In this compound, ELF and LOL analyses would be expected to show high localization in the regions of the lone pairs of the oxygen and nitrogen atoms, as well as in the core of the carbon, nitrogen, and oxygen atoms. The delocalized π-systems of the two aromatic rings and the amide group would also be clearly visualized, providing a qualitative and quantitative picture of the electron distribution.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing non-covalent interactions. An RDG analysis of the this compound dimer, as found in its crystal structure, would be expected to reveal the presence of the N—H···O hydrogen bonds as strong, attractive interactions. It would also visualize the weaker van der Waals and C—H···π interactions that contribute to the stability of the crystal packing.

While direct computational data for this compound is not available, a Hirshfeld surface analysis was performed as part of a crystal structure study of this molecule. Hirshfeld surface analysis is a related technique that maps the electron distribution to visualize and quantify intermolecular interactions. This analysis confirmed the importance of H···O/O···H, H···H, and C···H/H···C contacts in the crystal packing, which aligns with the expected findings from an RDG analysis.

The table below summarizes the expected outcomes of a topological analysis of this compound based on the principles of each method.

Topological Analysis Method Expected Findings for this compound
AIM (Atoms in Molecules) - Characterization of all covalent bonds through bond critical points. - Identification and quantification of intramolecular and intermolecular hydrogen bonds and other non-covalent interactions.
ELF (Electron Localization Function) - High electron localization around electronegative atoms (O, N). - Visualization of delocalized π-electrons in the aromatic rings and amide group.
LOL (Localized Orbital Locator) - Similar to ELF, providing a clear picture of electron pairing and localization.
RDG (Reduced Density Gradient) - Visualization of attractive hydrogen bonding interactions (N—H···O). - Identification of weaker van der Waals and steric repulsion regions.

Reactivity Studies and Derivatization of N 4 Methoxyphenyl Benzamide

Substitution Reactions and Functional Group Transformations

The functional groups of N-(4-Methoxyphenyl)benzamide and its derivatives are amenable to a range of substitution and transformation reactions, enabling the synthesis of diverse molecular structures.

The aromatic rings of the this compound scaffold are key sites for reactivity. The methoxy (B1213986) group (-OCH₃) on the aniline-derived ring is an activating, ortho-, para-directing group, which enhances the electron density of the ring and facilitates electrophilic aromatic substitution reactions. Conversely, halogenated derivatives of this benzamide (B126) can readily undergo nucleophilic aromatic substitution. For instance, chloro- or bromo-substituted analogues can react with various nucleophiles, such as amines, thiols, or methoxides, to introduce new functional groups. This type of reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

Key functional group transformations include:

Amide Hydrolysis : The central amide bond can be cleaved under acidic or basic conditions to yield its constituent parts: benzoic acid and 4-methoxyaniline. evitachem.com

Demethylation : The methoxy group can be converted into a hydroxyl group. This transformation is often achieved using strong Lewis acids like boron tribromide (BBr₃), yielding a phenolic derivative that can be used for subsequent acylation or alkylation reactions. vanderbilt.edu

Nucleophilic Acyl Substitution : The amide group itself can participate in further derivatization through nucleophilic acyl substitution, allowing for the modification of the benzoyl portion of the molecule. ambeed.com

The table below summarizes representative substitution and functional group transformation reactions for derivatives of this compound.

Starting Material (Derivative)Reagent(s)Reaction TypeProduct (Functional Group)Reference(s)
3-chloro-N-(4-methoxyphenyl)benzamideSodium azide (B81097) (NaN₃) or Potassium thiocyanate (B1210189) (KSCN) in DMFNucleophilic Aromatic SubstitutionAzido- or Thiocyanato- derivative
Methoxy-substituted benzamidesBoron tribromide (BBr₃) in Dichloromethane (B109758) (DCM)DemethylationHydroxy-substituted benzamide vanderbilt.edu
N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]benzamideAcid or BaseAmide HydrolysisCarboxylic acid and Amine evitachem.com
4-(Benzoyloxy)-N-(4-iodophenyl)benzamideBase (Basic Hydrolysis)Functional Group TransformationPhenol derivative vanderbilt.edu

Oxidation and Reduction Processes

The this compound structure contains sites susceptible to both oxidation and reduction, allowing for controlled modifications of its functional groups.

Oxidation Reactions The methoxy group is a primary site for oxidation. Under the influence of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide, the methoxy group can be oxidized to a hydroxyl group. evitachem.com Further oxidation can potentially lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and the strength of the oxidant used. smolecule.com Benzylic oxidation is another possible transformation for derivatives with appropriate substituents. ambeed.com

Reduction Reactions Reduction reactions primarily target the amide carbonyl group. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl of the amide to a methylene (B1212753) group (-CH₂-), transforming the benzamide into a secondary amine. dovepress.com This reaction is typically conducted in anhydrous ether or tetrahydrofuran (B95107) (THF). For derivatives containing other reducible functionalities, such as nitro groups or oxadiazole rings, selective reduction can be achieved to yield amines. evitachem.com

The following table outlines key oxidation and reduction processes applicable to this compound and its analogues.

Reaction TypeFunctional GroupReagent(s)Transformed Functional GroupReference(s)
OxidationMethoxy Group (-OCH₃)Potassium permanganate (KMnO₄)Hydroxyl Group (-OH) evitachem.com
ReductionAmide Carbonyl (C=O)Lithium aluminum hydride (LiAlH₄)Methylene Group (-CH₂-) smolecule.com
ReductionNitro Group (-NO₂)Catalytic Hydrogenation / SnCl₂Amino Group (-NH₂) evitachem.com
ReductionOxadiazole RingLithium aluminum hydride (LiAlH₄)Amine evitachem.com

Coupling Reactions for Complex Molecular Architectures

Coupling reactions are essential tools for extending the molecular framework of this compound, enabling the synthesis of complex, multi-aryl structures. Palladium-catalyzed cross-coupling reactions are particularly significant in this context. rsc.orgacademie-sciences.frnih.gov

Commonly employed cross-coupling strategies include:

Suzuki-Miyaura Coupling : This reaction pairs an organoboron compound (e.g., 4-methoxyphenylboronic acid) with a halide- or triflate-substituted benzamide derivative. rsc.orgacademie-sciences.fr It is a robust method for forming carbon-carbon bonds and has been used to synthesize various biaryl and heteroaryl derivatives. rsc.org

Negishi Cross-Coupling : This reaction involves the use of an organozinc reagent to couple with a halogenated derivative, a technique successfully applied in the synthesis of complex radical-containing structures. vanderbilt.edu

Sonogashira and Heck Reactions : These palladium-catalyzed reactions are also efficient methods for forming C-C bonds, particularly for creating alkyne and alkene linkages to the benzamide core, respectively. vanderbilt.edu

Buchwald-Hartwig Amination : This reaction is used to form carbon-nitrogen bonds, allowing for the arylation of amines or the amination of aryl halides, which is useful for synthesizing more complex amine derivatives from the benzamide scaffold. ambeed.comnih.gov

Amide coupling reactions, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also fundamental for synthesizing derivatives by forming a new amide bond between a carboxylic acid and an amine. evitachem.comevitachem.com

This table provides an overview of key coupling reactions for building complex molecules from benzamide precursors.

Coupling ReactionReactantsCatalyst/ReagentProduct TypeReference(s)
Suzuki-MiyauraBromo-indazole derivative + 4-methoxyphenylboronic acidPdCl₂(dppf), K₂CO₃C7-arylated indazole rsc.org
NegishiIodo-Blatter's radical derivative + Organozinc reagentPd(dba)₂/SPhosC-C coupled radical vanderbilt.edu
Amide CouplingCarboxylic acid + AmineDCC, HOBtSubstituted Amide
Buchwald-Hartwig4-bromoaniline + Aryl boronic acid (first step)Pd(dba)₂Biaryl amine derivative nih.gov

Stability Studies in Various Chemical Environments (e.g., pH, Solvents)

The stability of this compound and its derivatives is a critical factor for its synthesis, storage, and application. The compound is generally stable under standard laboratory conditions but can be susceptible to degradation under extreme pH or temperature. evitachem.com

The choice of solvent plays a significant role in both reaction efficiency and stability. Polar aprotic solvents like DMF can enhance the solubility of reactants and intermediates, while ether-based solvents like THF are often used to improve the nucleophilicity of amines in acylation reactions. For purification, recrystallization from solvent mixtures such as ethanol/water is a common practice.

The stability of the amide bond is pH-dependent. It is susceptible to hydrolysis under strong acidic or basic conditions, which cleaves the molecule into its constituent carboxylic acid and amine fragments. evitachem.com Studies on analogous compounds, such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, have shown that fluorescence properties can be pH-dependent, with optimal intensity observed at a pH of 5, indicating protonation/deprotonation of the amide group influences its electronic state. researchgate.net

The stability of a structurally related compound, N-pivaloyl benzamide, has been systematically studied under various conditions, providing a model for understanding the stability of this compound.

SolventTemperature (°C)Time (h)Stability OutcomeReference
Toluene (B28343)11024Stable rsc.org
Dioxane10124Stable rsc.org
Acetonitrile8124Stable rsc.org
Tetrahydrofuran (THF)6624Stable rsc.org
Methanol6424Stable rsc.org

This data is for the analogous compound N-pivaloyl benzamide and serves as an illustrative example of stability studies in different chemical environments.

Biological Activity and Mechanistic Insights of N 4 Methoxyphenyl Benzamide and Its Derivatives

Anticancer and Antiproliferative Activities

N-(4-Methoxyphenyl)benzamide and its structurally related analogs have demonstrated notable efficacy in inhibiting the proliferation of various cancer cells. The presence of the methoxy (B1213986) group is often associated with enhanced antiproliferative effects compared to unsubstituted counterparts.

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7 breast adenocarcinoma)

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. Studies have shown significant cytotoxicity, particularly against breast adenocarcinoma (MCF-7) cells. For instance, certain derivatives have exhibited potent activity with IC50 values in the nanomolar range against MCF-7 cells.

Derivatives of this compound have also shown promise against other cancer cell lines, including:

Human melanoma (MEL-8)

Human acute monocytic leukemia (U-937)

Lung cancer (A549) x-mol.comnih.gov

Colon cancer (Colo-205) x-mol.com

Ovarian cancer (A2780) x-mol.com

Cervical cancer (HeLa) nih.gov

Human colorectal carcinoma (HCT116) researchgate.netmdpi.com

One study on imidazole-based N-phenylbenzamide derivatives reported that a derivative with fluorine substitution showed IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cell lines, respectively. nih.gov Another derivative, 3-2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide, displayed an IC50 of 4.12 μM against HCT116 cells. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Derivative Cancer Cell Line IC50 Value Reference
This compound derivative MCF-7 (Breast) 10 - 33 nM
Fluorine-substituted imidazole-based N-phenylbenzamide A549 (Lung) 7.5 µM nih.gov
Fluorine-substituted imidazole-based N-phenylbenzamide HeLa (Cervical) 9.3 µM nih.gov
Fluorine-substituted imidazole-based N-phenylbenzamide MCF-7 (Breast) 8.9 µM nih.gov

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

Flow cytometry analysis has revealed that treatment with these compounds can lead to cell cycle arrest, particularly at the G2/M phase, in cell lines such as MCF-7. This arrest prevents the cells from dividing and proliferating. Following cell cycle arrest, the compounds can trigger the caspase cascade, a key pathway in apoptosis, via the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov

Some N-substituted benzamides have been shown to induce apoptosis through a p53-independent mechanism, as demonstrated in the p53-deficient HL60 cell line. nih.gov Furthermore, a novel harmine (B1663883) derivative incorporating the this compound scaffold was found to induce apoptosis and G2/M cell cycle arrest by inhibiting CDK1 and cyclin B. researchgate.net

Inhibition of Nuclear Factors (e.g., NF-κB, NFAT)

N-substituted benzamides have been shown to possess anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer.

Anti-inflammatory Effects and Cytokine Modulation

In addition to their anticancer properties, derivatives of this compound exhibit significant anti-inflammatory effects. nih.gov In vitro studies have demonstrated their ability to suppress the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). This suggests their potential therapeutic application in managing inflammatory conditions. The anti-inflammatory action of some related compounds is thought to be mediated through the inhibition of the p38 MAPK pathway.

Antimicrobial Properties (Antibacterial, Antifungal)

The this compound scaffold has been utilized in the development of potent antimicrobial agents. smolecule.com These compounds have demonstrated activity against a range of pathogenic bacteria and fungi. ijsrem.com

Benzimidazole (B57391) derivatives, which can incorporate the this compound moiety, are known to exhibit antibacterial activity by inhibiting the synthesis of bacterial nucleic acids and proteins. semanticscholar.org Their antifungal action is attributed to the disruption of microtubule function in eukaryotic organisms like fungi. semanticscholar.org

Activity Against Specific Bacterial Strains (e.g., MRSA)

Derivatives of this compound have shown promising activity against clinically significant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). google.com For instance, certain benzotriazole (B28993) derivatives have displayed minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against MRSA. Another study identified a benzamide (B126) derivative with a MIC of 4–8 µg/mL against MRSA strains. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative Type Microorganism Activity (MIC) Reference
Benzotriazole derivative MRSA 12.5 - 25 µg/mL
Benzamide derivative MRSA 4 - 8 µg/mL nih.gov
Quinoxaline derivative Staphylococcus aureus 25.6 ± 0.5 µg/mL mdpi.com
Quinoxaline derivative Bacillus subtilis 24.3 ± 0.4 µg/mL mdpi.com
Quinoxaline derivative Pseudomonas aeruginosa 30.1 ± 0.6 µg/mL mdpi.com
Quinoxaline derivative Escherichia coli 25.1 ± 0.5 µg/mL mdpi.com
Quinoxaline derivative Aspergillus fumigatus 18.3 ± 0.6 µg/mL mdpi.com
Quinoxaline derivative Saccharomyces cerevisiae 23.1 ± 0.4 µg/mL mdpi.com

Anthelmintic Properties

Derivatives of this compound have been investigated for their potential as anthelmintic agents, showing promise in combating parasitic helminth infections. nih.govnih.gov The need for new anthelmintic drugs is driven by the increasing resistance to the limited number of existing medications. nih.govnih.gov

A simplified derivative, N-(4-methoxyphenyl)pentanamide, was designed based on the structure of Albendazole, a widely used anthelmintic drug. nih.govnih.govevitachem.com In vitro studies evaluated its efficacy against the infective third-stage larvae (L3) of Toxocara canis, a roundworm that can infect humans. nih.govnih.gov The results indicated that N-(4-methoxyphenyl)pentanamide's activity was comparable to that of Albendazole, affecting the viability of the parasites in a manner dependent on both time and concentration. nih.govnih.gov

A significant finding from these comparative studies is the cytotoxicity profile. Albendazole demonstrated notable cytotoxicity in both human and animal cell lines. nih.gov In contrast, N-(4-methoxyphenyl)pentanamide exhibited a significantly lower cytotoxicity profile, suggesting it may offer a better safety margin. nih.govnih.gov This molecular simplification approach, yielding a compound with similar efficacy but reduced toxicity, highlights a potential new avenue for developing safer anthelmintic therapies. nih.govnih.gov

CompoundTarget ParasiteAnthelmintic Activity ComparisonCytotoxicity Comparison
N-(4-methoxyphenyl)pentanamideToxocara canis (L3 larvae)Similar to Albendazole; time- and concentration-dependentSignificantly lower than Albendazole on human and animal cell lines
Albendazole (Reference)Toxocara canis (L3 larvae)Effective; time- and concentration-dependentSignificant cytotoxicity on human and animal cell lines

The primary mechanism of action for benzimidazole anthelmintics like Albendazole is their high-affinity binding to the β-tubulin of the parasite. csic.es This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. csic.es The disruption of microtubule formation leads to the breakdown of cellular structure and vital processes such as cell division, motility, and intracellular transport, ultimately causing the parasite's death. csic.es While this compound itself is not a benzimidazole, its derivatives designed as Albendazole analogs may share a similar mechanistic pathway involving tubulin destabilization.

Another potential mechanism is the inhibition of glucose uptake. Cancer cells, which exhibit rapid proliferation, often overexpress glucose transporters (GLUTs) to meet their high energy demands. medchemexpress.com Targeting metabolic pathways to induce an energy crisis is a strategy in anti-cancer drug discovery. medchemexpress.com Parasites also have high energy requirements, and disruption of their glucose metabolism can be an effective anthelmintic strategy. While direct evidence for glucose uptake inhibition by this compound derivatives as an anthelmintic mechanism is not yet established, it remains a plausible area for further investigation given the metabolic parallels between cancer cells and parasites.

Depigmenting Effects and Melanin (B1238610) Regulation

Certain derivatives of this compound have demonstrated potent depigmenting effects, making them of interest for cosmetic and therapeutic applications in treating skin hyperpigmentation. biointerfaceresearch.comdntb.gov.ua Melanin, the primary pigment determining skin color, is synthesized within melanocytes in a process called melanogenesis. biointerfaceresearch.comwiley.com The regulation of this pathway is a key strategy for developing skin-whitening agents. wiley.com

The key enzyme regulating melanin synthesis is tyrosinase, which catalyzes the initial and rate-limiting steps of the process. biointerfaceresearch.comtandfonline.com Research has shown that derivatives such as 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide and N-(4-methoxyphenyl) caffeamide can effectively inhibit melanogenesis. dntb.gov.uanih.gov

N-(4-methoxyphenyl) caffeamide was found to reduce melanin content and tyrosinase activity in B16F0 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). nih.gov Its mechanism involves the downregulation of several key proteins in the melanin synthesis cascade. It inhibits the expression of microphthalmia-associated transcription factor (MITF), which is a crucial transcription factor for tyrosinase. nih.gov Consequently, the expression of tyrosinase and tyrosinase-related protein-1 (TRP-1) is also suppressed. nih.gov

The melanogenesis pathway also involves dopachrome (B613829), which can be converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by the enzyme dopachrome tautomerase (DCT). wiley.comthegoodscentscompany.coma2bchem.com While some depigmenting agents may affect DCT, studies on N-(4-methoxyphenyl) caffeamide did not show a significant effect on DCT mRNA levels. nih.govmdpi.com This suggests its primary depigmenting action is mediated through the inhibition of tyrosinase expression and activity via the cAMP/MITF signaling pathway. nih.gov

Compound DerivativeEffect on Melanin ContentEffect on Tyrosinase ActivityEffect on MITF ExpressionEffect on Dopachrome Tautomerase (DCT)
N-(4-methoxyphenyl) caffeamideReduced α-MSH-induced melaninInhibited activity and expressionInhibited expressionNo significant change in mRNA levels
2,6-dimethoxy-N-(4-methoxyphenyl)benzamidePotent depigmenting agentInhibits tyrosinaseData not specifiedData not specified

Potential as Potassium Channel Activators

Derivatives of this compound have emerged as novel activators of voltage-gated potassium channels, specifically the KCNQ1 (or Kv7.1) channel. researchgate.netgrantome.comnih.gov These channels play a critical role in regulating cellular excitability in various tissues, including the heart. nih.govnih.gov

A notable example is the derivative (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, also known as ML277. researchgate.netnih.gov Identified through high-throughput screening, ML277 is a potent and highly selective activator of the KCNQ1 channel. nih.gov It demonstrates an EC50 (half-maximal effective concentration) of 0.26 μM for KCNQ1 activation. nih.gov Crucially, it shows over 100-fold selectivity for KCNQ1 compared to the closely related KCNQ2 and KCNQ4 channels, as well as other important cardiac ion channels like hERG. nih.gov The activation mechanism involves potentiating the current amplitude, shifting the voltage-dependence of activation, and slowing the deactivation of the channel. researchgate.net The discovery of such selective chemical probes provides valuable tools for investigating the physiological roles of KCNQ1 channels and exploring their potential as therapeutic targets for conditions like cardiac arrhythmias. researchgate.netnih.gov

Antiemetic Activity

The benzamide chemical scaffold is present in a variety of compounds with a broad spectrum of biological activities. researchgate.net Notably, various N-substituted benzamides have been recognized for exhibiting potent antiemetic properties. researchgate.net While extensive research specifically detailing the antiemetic activity of this compound is limited, related structures such as 3-fluoro-N-(4-methoxyphenyl)benzamide have been noted for their potential in this area. researchgate.netsmolecule.com The established antiemetic effects of other benzamide derivatives suggest that this class of compounds, including this compound and its analogs, could be a fruitful area for the discovery and development of new antiemetic drugs. researchgate.net

Investigation of Enzyme Inhibition (e.g., Tyrosinase) for Therapeutic Applications

The this compound scaffold and its derivatives have emerged as a versatile template in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes with therapeutic relevance. Research has particularly focused on their potential as inhibitors of tyrosinase, ectonucleotidases, and other enzymes implicated in various pathological conditions.

Tyrosinase Inhibition:

Tyrosinase is a key copper-containing enzyme that regulates melanin production (melanogenesis). Its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest for dermatological and cosmetic applications as skin-whitening agents. unand.ac.idnih.govtandfonline.com

A notable derivative, N-(4-methoxyphenyl) caffeamide (K36E), has been shown to inhibit melanogenesis in B16F0 melanoma cells. nih.gov Studies indicate that K36E reduces melanin content and cellular tyrosinase activity induced by α-melanocyte-stimulating hormone (α-MSH). nih.gov Mechanistically, K36E suppresses the expression of key melanogenic proteins, including the microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1). It achieves this by activating the phosphorylation of Akt and GSK3β, which in turn inhibits MITF transcriptional activity, and by attenuating the cAMP signaling pathway. nih.gov

Other studies have explored different structural frameworks incorporating the 4-methoxyphenyl (B3050149) group. For instance, a pyrazoline derivative synthesized from a chalcone (B49325) containing a 4-methoxyphenyl moiety, specifically (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was found to inhibit mushroom tyrosinase. unand.ac.id While its activity was lower than the standard inhibitor kojic acid, it confirms the potential of this structural class. unand.ac.id Similarly, quinazolinone derivatives featuring a 2-(4-methoxyphenyl) substituent have been investigated as tyrosinase inhibitors, highlighting the broad interest in this pharmacophore. mdpi.com

Interactive Table: Tyrosinase Inhibition by this compound Derivatives and Related Compounds

Compound/Derivative ClassTarget EnzymeKey FindingsIC₅₀ ValueReference
N-(4-methoxyphenyl) caffeamide (K36E)TyrosinaseReduces melanin content and tyrosinase activity in B16F0 cells.Not specified nih.gov
Pyrazoline from 4-methoxyphenyl chalconeMushroom TyrosinaseShowed inhibitory activity.262.15 µM unand.ac.id
Kojic Acid (Reference)Mushroom TyrosinaseStandard tyrosinase inhibitor.88.52 µM unand.ac.id
(Z)-2-(benzylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-oneMushroom TyrosinaseExhibited inhibitory activity.239.4 µM mdpi.com

Inhibition of Other Enzymes:

The therapeutic potential of this compound derivatives extends beyond tyrosinase.

Ectonucleotidases (NTPDases): Certain sulfamoyl-benzamide derivatives bearing the N-(4-methoxyphenyl) group have been identified as potent and selective inhibitors of human ectonucleotidases (h-NTPDases). nih.govrsc.org These enzymes are involved in processes like thrombosis and inflammation. nih.gov For example, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide were effective inhibitors of h-NTPDase2, with IC₅₀ values in the sub-micromolar range. nih.govrsc.org

Aldo-Keto Reductase (AKR1B10): This enzyme is considered a therapeutic target for cancer. A derivative, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide, was found to be a highly potent inhibitor of AKR1B10 with a Ki value of 1.3 nM. nih.gov

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Benzenesulfonamides that incorporate a benzamide moiety have demonstrated inhibitory action against human carbonic anhydrase isoenzymes (hCA I, hCA II) and acetylcholinesterase (AChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively. semanticscholar.org

Dipeptidyl Peptidase-IV (DPP-IV): N-substituted aminobenzamides have been designed as inhibitors of DPP-IV, a target for type 2 diabetes treatment. One such derivative, 4-(2-hydroxy-2-phenylethylamino)-N-(4-methoxyphenyl)benzamide, was synthesized and evaluated for its inhibitory activity. dovepress.com

Influence of Substituents on Biological Activity and Selectivity

The biological activity and enzyme selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings.

Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to significant changes in potency and target specificity. For instance, in the case of sulfamoyl-benzamide derivatives targeting h-NTPDases, the electronic properties of substituents are critical. A derivative with an electron-withdrawing chlorine atom showed more effective inhibitory activity compared to a compound with an electron-donating methoxy group (like in this compound), suggesting that resonance stability affects the molecule's inhibitory potential. rsc.org

The position of the substituent is equally important. The steric and electronic effects of methoxy groups at the 3- and 4-positions of the benzamide core are known to influence solubility and binding affinity. In a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, the conversion of a 4-hydroxyl group to a 4-methoxy group led to a significant decrease in tyrosinase inhibitory activity. mdpi.com This indicates that the ability of the substituent to act as a hydrogen bond donor is crucial for interacting with the enzyme's active site. mdpi.com

In some cases, the addition of the methoxy group can be detrimental to activity. For 4-thiazolidinone (B1220212) derivatives designed as inhibitors of human dihydroorotate (B8406146) dehydrogenase, the introduction of a methoxy group at the 2'-, 3'-, or 4'-position of a biphenyl (B1667301) moiety resulted in a roughly twofold reduction in inhibitory activity compared to the unsubstituted parent compound. mdpi.com

Interactive Table: Effect of Substituents on Enzyme Inhibition

Compound SeriesEnzyme TargetSubstituent ModificationEffect on ActivityReference
Sulfamoyl-benzamidesh-NTPDasesElectron-donating methoxy group vs. electron-withdrawing chlorineMethoxy group reduced inhibitory activity compared to chlorine. rsc.org
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-onesTyrosinase4-hydroxyl vs. 4-methoxyConversion to methoxy group decreased activity, suggesting H-bonding is key. mdpi.com
2-phenyliminochromenesAKR1B107-hydroxyl groupAbsolutely required for inhibitory activity. nih.gov
4-ThiazolidinonesHuman Dihydroorotate DehydrogenaseIntroduction of a methoxy group to biphenyl moietyReduced inhibitory activity compared to unsubstituted compound. mdpi.com
N-benzyl benzamidesTyrosinaseDihydroxyl substitutions on the benzyl (B1604629) ring2,4-Dihydroxyl substitution showed potent inhibition. tandfonline.com

These findings underscore the intricate relationship between chemical structure and biological function. The strategic placement of substituents, considering their electronic and steric properties, is a fundamental principle in designing potent and selective enzyme inhibitors based on the this compound scaffold for various therapeutic applications.

Applications and Future Directions in N 4 Methoxyphenyl Benzamide Research

Role as a Lead Compound in Drug Discovery and Pharmaceutical Development

N-(4-Methoxyphenyl)benzamide serves as a crucial lead compound in the quest for new therapeutic agents. Its basic structure is a recurring motif in molecules exhibiting a wide array of biological activities. Researchers have identified derivatives of this compound with potential applications as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. smolecule.com The versatility of the benzamide (B126) core, combined with the electronic influence of the methoxy (B1213986) group, allows for systematic modifications to optimize pharmacological properties.

For instance, certain derivatives have been investigated for their potent inhibitory effects on key enzymes implicated in various diseases. These include human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), enzymes that are targets for treating conditions like glaucoma and Alzheimer's disease, respectively. smolecule.com The structural framework of this compound provides a robust starting point for developing more selective and effective enzyme inhibitors.

Intermediate in Complex Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com Its amide functionality and the presence of two aromatic rings offer multiple sites for chemical modification. The methoxy group on one of the phenyl rings enhances the electron density, facilitating electrophilic aromatic substitution reactions.

Furthermore, the amide bond itself can be a site for various chemical transformations. Standard organic reactions such as amide coupling can be employed to introduce different carboxylic acid moieties, leading to a diverse library of related compounds. The synthesis of this compound itself is often achieved through the reaction of 4-methoxyaniline with benzoyl chloride, a straightforward and efficient method for creating this versatile building block.

Contributions to Medicinal Chemistry and Biochemistry Research

In the realms of medicinal chemistry and biochemistry, this compound and its analogues have proven to be instrumental research tools. They are frequently used to probe the structure and function of biological systems. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and signaling. rsc.org

The study of how structural modifications to the this compound scaffold affect its biological activity provides valuable insights into enzyme-ligand interactions. This information is critical for the rational design of new drugs. Biochemical studies often utilize these compounds to understand specific cellular pathways and the roles of particular enzymes in health and disease. Current time information in Bangalore, IN.

Potential in Advanced Materials Science and Engineering

The unique chemical properties of this compound and its derivatives have also attracted attention in the field of materials science. The rigid benzamide core and the potential for intermolecular interactions, such as hydrogen bonding, make these compounds interesting candidates for the development of new materials with specific functionalities. smolecule.comevitachem.com Research has explored their use in creating materials with tailored optical and electronic properties. evitachem.com

Development of Polymers and Coatings

The structural characteristics of this compound lend themselves to applications in the development of novel polymers and coatings. smolecule.com The ability of the molecule to form ordered structures through hydrogen bonding and π-stacking interactions can be exploited to create polymers with enhanced thermal and mechanical properties. smolecule.com These properties are highly desirable for a range of applications, from high-performance plastics to protective coatings.

Corrosion Inhibition Studies

Recent research has highlighted the potential of this compound and related compounds as corrosion inhibitors for metals, particularly mild steel in acidic environments. tulane.edudaneshyari.com These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings, which facilitate strong adsorption onto the metal surface. analis.com.my Studies have shown that derivatives of this compound can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process.

Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

A significant area of ongoing research involves the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. By synthesizing and testing a series of related compounds with varied substituents and structural modifications, researchers can identify the key molecular features responsible for a particular biological activity. rsc.orgwiley.com

For example, studies on sulfamoyl-benzamide derivatives have shown that modifications at the para-position of the phenyl ring significantly influence their inhibitory potency against h-NTPDases. Similarly, the introduction of different functional groups can modulate the anticancer or antimicrobial properties of the parent compound. smolecule.com This detailed understanding of SAR is fundamental for the rational design and development of new, highly targeted therapeutic agents with improved efficacy and reduced side effects.

Emerging Research Areas and Unexplored Potential

The foundational structure of this compound serves as a versatile scaffold, prompting researchers to explore its potential beyond established applications. Emerging research is currently focused on novel therapeutic roles and its use in materials science, while significant potential remains untapped in understanding its precise biological interactions and expanding its synthetic utility.

Emerging Applications in Medicinal Chemistry

Recent investigations have highlighted the promise of this compound derivatives as potent enzyme inhibitors and novel therapeutic agents. The core structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, due to its ability to form hydrogen bonds and interact with biological targets like proteins. mdpi.com

Enzyme Inhibition:

A significant area of emerging research is the design of this compound derivatives as inhibitors for specific enzymes implicated in various diseases. Studies have demonstrated that modifications to the parent compound can yield highly potent and selective inhibitors. For instance, derivatives have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively. bohrium.com Research has also pointed towards the inhibition of enzymes such as h-NTPDases and thioredoxin reductase.

Derivative Class Target Enzyme(s) Key Research Finding Reference
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamideshCA I, hCA II, AChEDemonstrated significant inhibitory potential at nanomolar concentrations. bohrium.com
Sulfamoyl-benzamide derivativesh-NTPDasesModifications at the para-position, including N-(4-methoxyphenyl) groups, showed superior inhibitory activity.

This table is interactive. Click on the headers to sort the data.

Anticancer and Antimicrobial Research:

While preliminary, the potential of this compound and its analogues as anticancer and antimicrobial agents is a rapidly developing field. Investigations suggest that the compound may inhibit the proliferation of various cancer cell lines. smolecule.com The presence of the methoxy group is thought to enhance its interaction with biological targets, potentially increasing its efficacy. smolecule.com Furthermore, studies have indicated its activity against pathogenic bacteria and fungi, such as Staphylococcus aureus and Candida albicans, opening avenues for its development as a novel antimicrobial agent.

Advancements in Materials Science

The unique chemical properties of this compound derivatives are being explored for applications in materials science. smolecule.comevitachem.com Researchers are investigating their potential use in developing advanced materials with specific optical and electronic properties. evitachem.com This includes potential applications in fields such as:

Polymer materials chemscene.com

Solar cell materials chemscene.com

Photonic and optical materials chemscene.com

The structural characteristics of these compounds make them valuable building blocks for creating new materials with tailored functionalities. chemscene.com

Unexplored Potential and Future Directions

Despite recent progress, the full potential of this compound remains to be unlocked. Several key areas warrant further investigation:

Elucidation of Mechanisms of Action: For many of the observed biological activities, the precise molecular mechanisms are not fully understood. evitachem.com Future research should focus on identifying the specific cellular targets and pathways through which these compounds exert their effects. This would enable more rational drug design and optimization.

Expanded Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of how different chemical modifications to the this compound scaffold affect its biological activity is needed. Systematic studies could lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Novel Therapeutic Targets: The application of these compounds has been primarily investigated in cancer and infectious diseases. Their potential against a wider range of diseases remains largely unexplored. Screening this compound-based libraries against other therapeutic targets could reveal new and unexpected applications.

Biochemical Probes: Given their ability to interact with specific enzymes and proteins, these compounds could be developed into valuable biochemical probes for studying cellular processes and validating new drug targets. evitachem.com

Intermediate in Complex Synthesis: The role of this compound as a versatile intermediate for creating more complex organic molecules is a promising but underexplored field. smolecule.com Its utility in the synthesis of novel heterocyclic compounds and other complex architectures presents a significant opportunity for organic chemistry. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)benzamide, and how can purity be maximized?

  • Methodology : Microwave-assisted N-C cross-coupling using CuI as a catalyst under controlled conditions (60–80°C, 30–60 min) improves reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction optimization should prioritize solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios of precursors (e.g., 4-methoxyaniline and benzoyl chloride derivatives) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to identify methoxy (-OCH3_3) and benzamide carbonyl (C=O) signals.
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 257.28 (C15_{15}H15_{15}NO3_3) for validation.
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms planar aromatic stacking .

Q. How does the methoxy substitution influence the compound’s physicochemical properties?

  • Methodology : Computational tools (e.g., Gaussian, DFT calculations) predict electronic effects (e.g., electron-donating methoxy group enhances resonance stabilization). Experimentally, compare solubility in polar vs. nonpolar solvents and thermal stability via TGA/DSC. Substituent positioning (para-methoxy) reduces steric hindrance, favoring crystallinity .

Advanced Research Questions

Q. What experimental approaches elucidate the anticancer mechanisms of this compound?

  • Methodology :

  • In Vitro Assays : MTT/WST-1 for IC50_{50} determination in cancer cell lines (e.g., MCF-7, A549).
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Molecular Docking : Target RET kinase or tubulin using AutoDock Vina; validate with enzyme inhibition assays (e.g., ATPase activity).
  • Comparative Studies : Benchmark against analogs (e.g., N-benzyl-3-methoxy derivatives) to isolate structure-activity relationships .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data?

  • Methodology :

  • Standardized Protocols : Use CLSI guidelines for MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Synergy Studies : Combine with β-lactams or fluoroquinolones to assess potentiation.
  • Resistance Profiling : Serial passage assays to monitor MIC shifts over generations.
  • Structural Modifications : Introduce halogen substituents (e.g., -Cl, -F) to enhance membrane penetration .

Q. What strategies improve bioavailability for in vivo therapeutic applications?

  • Methodology :

  • Prodrug Design : Esterify the amide group to enhance intestinal absorption.
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles for sustained release.
  • Pharmacokinetic Studies : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 interactions .

Q. How do reaction conditions impact regioselectivity in derivative synthesis?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. reflux) to favor para- vs. ortho-substituted products.
  • Catalytic Screening : Test Pd/Cu systems for cross-coupling efficiency.
  • In Situ Monitoring : Use HPLC or 1H^1H NMR to track intermediate formation.
  • Computational Modeling : Transition-state analysis (Gaussian) predicts regioselectivity trends .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50} values for similar benzamide derivatives?

  • Resolution Strategy :

  • Cell Line Variability : Compare across multiple lines (e.g., HeLa vs. HT-29) with standardized seeding densities.
  • Assay Conditions : Control serum concentration (e.g., 10% FBS) and incubation time (48–72 hr).
  • Batch Purity : Validate compound purity (>95%) via HPLC before testing.
  • Meta-Analysis : Pool data from independent studies to identify outliers .

Key Structural Comparisons

Compound NameKey FeaturesBiological Activity Insights
This compoundPara-methoxy, benzamide coreAnticancer, antimicrobial
N-Benzyl-3-methoxy analogAdditional benzyl groupReduced solubility, higher logP
3-MethoxybenzamideNo aromatic substitutionsLower potency in kinase assays

Structural complexity correlates with enhanced target engagement and solubility challenges .

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